molecular formula C13H22N4O2 B2381091 Tert-butyl N-[(3S,4R)-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]carbamate CAS No. 2138041-13-9

Tert-butyl N-[(3S,4R)-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]carbamate

Cat. No. B2381091
CAS RN: 2138041-13-9
M. Wt: 266.345
InChI Key: WLDUJALIEIAAFY-NXEZZACHSA-N
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Description

Tert-butyl N-[(3S,4R)-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]carbamate, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have potent inhibitory effects on various kinases, making it an attractive candidate for the treatment of a wide range of diseases.

Scientific Research Applications

Chemical Structure and Configuration Analysis

  • Tert-butyl N-[(3S,4R)-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]carbamate is a trisubstituted pyrrolidin-2-one, with specific chiral configurations at its carbon atoms in the lactam ring. This compound is an example of compounds utilized for studying chirality and molecular configurations, as demonstrated by Weber et al. (1995) in their structural analysis of a similar compound (Weber et al., 1995).

Synthesis and Optimization

  • The compound plays a significant role in synthetic chemistry, where it serves as an intermediate in various synthetic routes. For example, Geng Min (2010) discussed an efficient process for synthesizing important drug intermediates, including tert-butyl pyrrolidin-3-ylmethylcarbamate starting from itaconic acid ester, highlighting its utility in drug synthesis (Geng Min, 2010).

Crystal Structure Investigations

  • The crystal structure of related tert-butyl carbamate compounds has been studied to understand their molecular arrangement and interactions. Such research, as conducted by Ober et al. (2004), provides insights into the spatial arrangement and potential applications in material science and pharmaceuticals (Ober et al., 2004).

Photoredox Catalysis and Cascade Reactions

  • The compound has been explored in photoredox catalysis. Wang et al. (2022) discussed using a similar compound in a photoredox-catalyzed amination, which established a new cascade pathway for assembling diverse organic structures under mild conditions. This shows its potential in creating complex organic molecules through photoredox processes (Wang et al., 2022).

Application in Asymmetric Synthesis

  • The compound is instrumental in asymmetric synthesis, contributing to the efficient synthesis of chiral compounds. Chung et al. (2005) described its use in a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines, emphasizing its role in producing chiral pyrrolidine compounds (Chung et al., 2005).

Ligand Studies in Medicinal Chemistry

  • It serves as a ligand or structural component in medicinal chemistry. Altenbach et al. (2008) synthesized a series of compounds, including those containing a similar tert-butyl group, as ligands for histamine H4 receptors, demonstrating its utility in developing new pharmaceutical agents (Altenbach et al., 2008).

properties

IUPAC Name

tert-butyl N-[(3S,4R)-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)16-10-6-14-5-9(10)11-7-15-8-17(11)4/h7-10,14H,5-6H2,1-4H3,(H,16,18)/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDUJALIEIAAFY-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1C2=CN=CN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CNC[C@H]1C2=CN=CN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-[(3S,4R)-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]carbamate

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